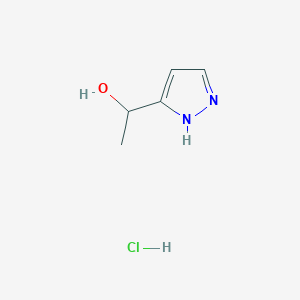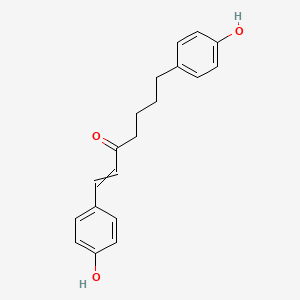
Ticarcillin (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ticarcillin (disodium) is a broad-spectrum, semi-synthetic carboxypenicillin antibiotic. It is derived from penicillin and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin (disodium) is often used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria .
准备方法
Synthetic Routes and Reaction Conditions
Ticarcillin (disodium) is synthesized through a series of chemical reactions starting from penicillin. The process involves the acylation of the penicillin nucleus with a thiopheneacetic acid derivative . The reaction conditions typically include the use of solvents like water and methanol, and the reaction is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of ticarcillin (disodium) involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the thiopheneacetic acid moiety . The final product is then purified and converted to its disodium salt form for stability and solubility .
化学反应分析
Types of Reactions
Ticarcillin (disodium) undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring in ticarcillin can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation and Reduction: Ticarcillin can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: The carboxyl group in ticarcillin can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving ticarcillin include β-lactamase inhibitors like clavulanic acid, which prevent the hydrolysis of the β-lactam ring . The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from the reactions of ticarcillin include its hydrolyzed form when exposed to β-lactamases and various substituted derivatives when subjected to substitution reactions .
科学研究应用
Ticarcillin (disodium) has a wide range of scientific research applications:
作用机制
Ticarcillin (disodium) exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death . The primary molecular targets of ticarcillin are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .
相似化合物的比较
Ticarcillin (disodium) is similar to other carboxypenicillins like carbenicillin and piperacillin . it has a broader spectrum of activity against Gram-negative bacteria compared to carbenicillin . Unlike piperacillin, ticarcillin is often used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria . Other similar compounds include ampicillin and amoxicillin, which are also β-lactam antibiotics but have different spectra of activity and clinical uses .
属性
分子式 |
C15H14N2Na2O6S2 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1 |
InChI 键 |
ZBBCUBMBMZNEME-UBXQQCHXSA-L |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


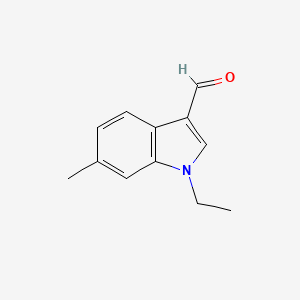

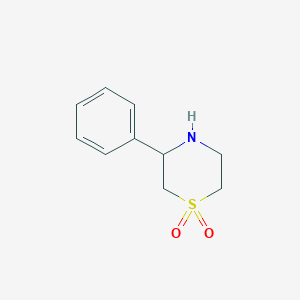
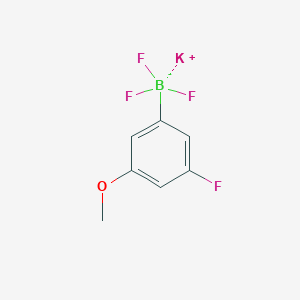
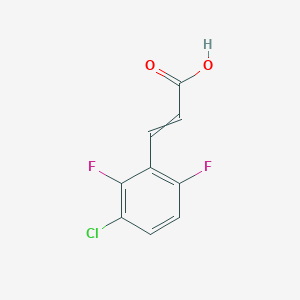
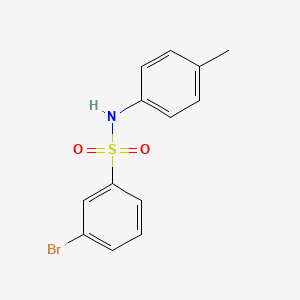
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12435041.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435055.png)
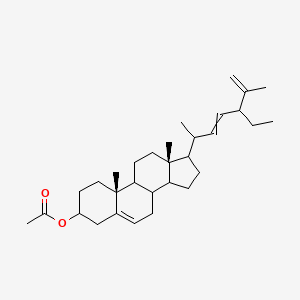
![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)

